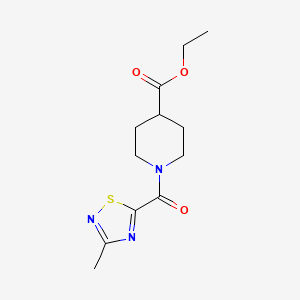

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It has a molecular formula of C6H8N2O2S .

Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is represented by the SMILES stringCCOC(=O)c1snnc1C . Physical and Chemical Properties Analysis

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a molecular weight of 172.21 g/mol . It has a density of 1.265 g/cm³ at 25 °C . Its boiling point is 117–118 °C at 15mmHg .Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, incorporating 1,3,4-thiadiazole among other nuclei, were synthesized to explore their antimicrobial, antilipase, and antiurease activities. Compounds with 1,3,4-thiadiazole showed good to moderate antimicrobial activity, demonstrating the versatility of this moiety in drug design and synthesis for potential therapeutic applications (Başoğlu et al., 2013).

Anticancer Potential

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This research signifies the potential of structurally related compounds in cancer therapy, with some derivatives showing strong anticancer activity compared to doxorubicin, a commonly used chemotherapeutic agent (Rehman et al., 2018).

Plant Elicitors

The compound was synthesized as a potential new plant elicitor, indicating its utility in agricultural sciences for enhancing plant defense mechanisms against various stress factors (Zhao et al., 2006).

Auxin Activities

Research into acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia aimed at synthesizing new compounds for their auxin activities. Although the auxin activities were not high, this research provides insight into the structure-activity relationship of these compounds, which could be beneficial for developing agrochemicals (Yue et al., 2010).

Antimicrobial Assessment

Ethyl 1-aminotetrazole-5-carboxylate derivatives were synthesized and assessed for their antimicrobial properties, exploring the broader pharmacological applications of such heterocyclic compounds in combating microbial infections (Taha & El-Badry, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the thiadiazole ring, such as this one, are known to interact strongly with biological targets due to their mesoionic nature . This allows them to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It’s known that thiadiazole derivatives can interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

It’s known that thiadiazole derivatives can influence a variety of biochemical processes due to their broad-spectrum biological activities .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

It’s known that thiadiazole derivatives can exert a broad spectrum of biological activities .

Action Environment

It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .

Properties

IUPAC Name |

ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-4-6-15(7-5-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRTWDKSGSSNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=NC(=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)

![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2816569.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2816573.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)

![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)

![(2E)-1-(4-Ethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2816586.png)